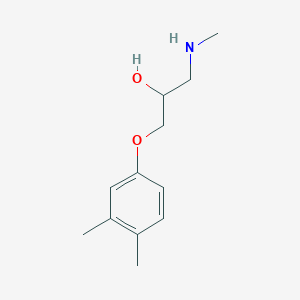
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin under basic conditions to form 1-(3,4-dimethylphenoxy)-2,3-epoxypropane.
Ring Opening: The epoxy group is then opened by reaction with methylamine, leading to the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of beta-blockers and their interactions with various receptors.
Biology: Researchers use it to investigate the physiological effects of beta-blockers on heart rate and blood pressure.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol can be compared with other beta-blockers, such as propranolol and metoprolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Bisoprolol
These compounds are also used in the treatment of cardiovascular diseases but may differ in their selectivity for beta-adrenergic receptor subtypes and their side effect profiles.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-5-12(6-10(9)2)15-8-11(14)7-13-3/h4-6,11,13-14H,7-8H2,1-3H3 |
Clé InChI |
KHWHIJCHKORAQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(CNC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


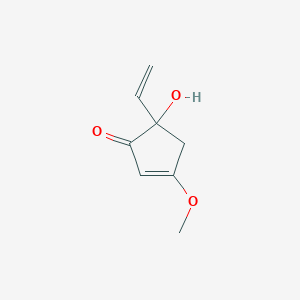

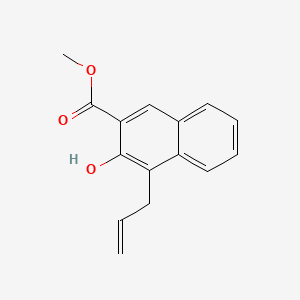
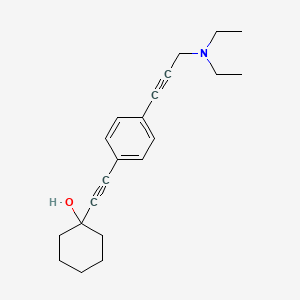
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
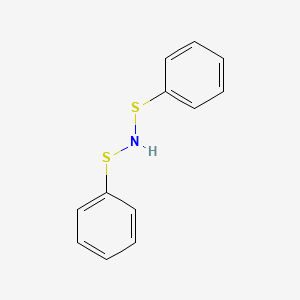
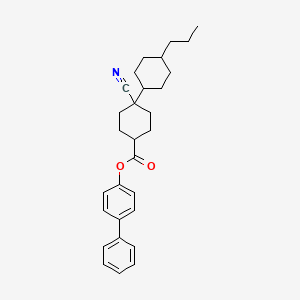

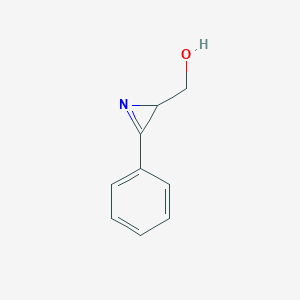

![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)

![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)

